molecular formula C26H19NO2 B11928410 (R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]

(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]

Cat. No.: B11928410
M. Wt: 377.4 g/mol
InChI Key: JYJLRFUVMXNOEH-SANMLTNESA-N
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Description

®-2-Hydroxy-2’-[(S)-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] is a chiral compound with significant importance in asymmetric synthesis and catalysis. This compound features a binaphthalene backbone with hydroxyl and pyridyl functional groups, making it a versatile ligand in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Hydroxy-2’-[(S)-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] typically involves the following steps:

    Oxidative Coupling: The initial step involves the oxidative coupling of 2-naphthol to form 1,1’-bi-2-naphthol.

    Functional Group Modification: The hydroxyl groups on the binaphthol are then modified to introduce the pyridylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions followed by automated functional group modifications. The use of continuous flow reactors and high-throughput screening can optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-2’-[(S)-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The pyridyl group can be reduced to form piperidine derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

®-2-Hydroxy-2’-[(S)-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the reaction products. The molecular targets include transition metals such as palladium, rhodium, and ruthenium, which facilitate various catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Hydroxy-2’-[(S)-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] is unique due to its dual functional groups (hydroxyl and pyridyl), which provide additional coordination sites and reactivity compared to other binaphthalene derivatives. This enhances its versatility and effectiveness in catalysis and other applications.

Properties

Molecular Formula

C26H19NO2

Molecular Weight

377.4 g/mol

IUPAC Name

1-[2-[(S)-hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C26H19NO2/c28-23-12-10-18-6-2-4-8-21(18)25(23)24-20-7-3-1-5-17(20)9-11-22(24)26(29)19-13-15-27-16-14-19/h1-16,26,28-29H/t26-/m0/s1

InChI Key

JYJLRFUVMXNOEH-SANMLTNESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)[C@H](C5=CC=NC=C5)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)C(C5=CC=NC=C5)O

Origin of Product

United States

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